6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one, also known as MPMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one acts as a potent inhibitor of voltage-gated sodium channels, which are involved in the initiation and propagation of action potentials in neurons. By blocking these channels, this compound can reduce the excitability of neurons and prevent the onset of seizures and pain signals.
Biochemical and Physiological Effects:
In addition to its effects on voltage-gated sodium channels, this compound has been shown to modulate the activity of other ion channels, such as calcium and potassium channels. It also exhibits antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one in lab experiments is its high potency and selectivity for voltage-gated sodium channels. However, its low solubility in water and relatively short half-life may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its effects on other ion channels and neurotransmitter systems. Furthermore, the potential use of this compound in combination with other drugs for the treatment of neurological disorders warrants further exploration.
Synthesis Methods
The synthesis of 6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one involves the reaction of 6-methoxypyridin-2-amine with 2-chloroacetaldehyde followed by reduction with sodium borohydride. The resulting compound is then reacted with 2-aminobenzophenone to obtain this compound.
Scientific Research Applications
6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy, chronic pain, and anxiety disorders.
Properties
IUPAC Name |
6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-21-16-4-2-3-13(18-16)10-17-12-6-7-14-11(9-12)5-8-15(20)19-14/h2-4,6-7,9,17H,5,8,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJWWNXLTPELPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CNC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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